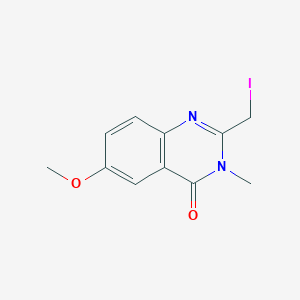
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one is a quinazoline derivative that has garnered interest in various fields of scientific research. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one typically involves the iodination of a quinazoline precursor. One common method involves the reaction of a quinazoline derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form quinazoline derivatives with different functional groups.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-6-methoxy-3-methylquinazolin-4-one
- 2-(Bromomethyl)-6-methoxy-3-methylquinazolin-4-one
- 2-(Fluoromethyl)-6-methoxy-3-methylquinazolin-4-one
Uniqueness
2-(Iodomethyl)-6-methoxy-3-methylquinazolin-4-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate for the synthesis of complex molecules .
特性
分子式 |
C11H11IN2O2 |
|---|---|
分子量 |
330.12 g/mol |
IUPAC名 |
2-(iodomethyl)-6-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H11IN2O2/c1-14-10(6-12)13-9-4-3-7(16-2)5-8(9)11(14)15/h3-5H,6H2,1-2H3 |
InChIキー |
WCSAGIITMMZPQU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C(C1=O)C=C(C=C2)OC)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


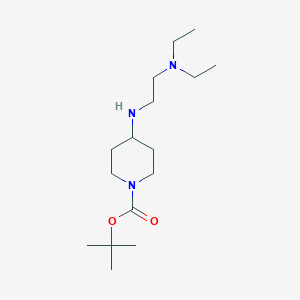
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)

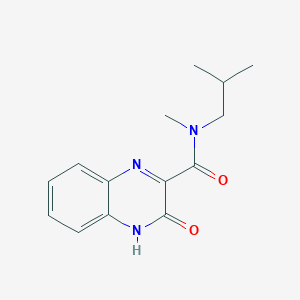

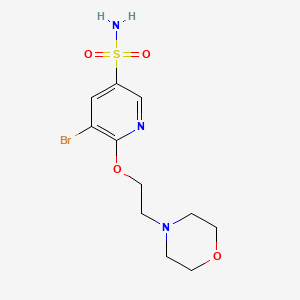
![8-Piperidin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13867801.png)
![2-(1H-imidazol-1-yl)-6-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine](/img/structure/B13867802.png)
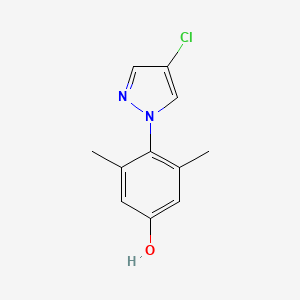
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
![[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13867807.png)
![Ethyl 2-[3-(dimethylamino)pyridine-2-carbonyl]prop-2-enoate](/img/structure/B13867816.png)
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)

